

# 2'-Hydroxyacetophenone: A Comprehensive Technical Guide for Flavor Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540

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## Abstract

**2'-Hydroxyacetophenone**, a naturally occurring phenolic compound, is a versatile flavoring agent utilized across various sectors of the food and beverage industry. Its characteristic sweet, floral, and herbaceous aroma with phenolic undertones contributes to the flavor profiles of a wide range of products. This technical guide provides an in-depth analysis of **2'-Hydroxyacetophenone**, encompassing its physicochemical properties, natural occurrence, synthesis methodologies, and its application as a flavoring agent. Detailed experimental protocols for its synthesis and sensory evaluation are provided, alongside a discussion of its stability and the potential biochemical pathways involved in its flavor perception. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

## Introduction

**2'-Hydroxyacetophenone** (CAS No. 118-93-4), also known as o-hydroxyacetophenone, is an aromatic organic compound with the chemical formula  $C_8H_8O_2$ .<sup>[1]</sup> It is a member of the acetophenone family, characterized by a hydroxyl group positioned ortho to the acetyl group on the benzene ring.<sup>[1]</sup> This structural arrangement is key to its distinct sensory properties. The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3548 and it is generally recognized as safe (GRAS) for its intended use as a flavoring substance.<sup>[2][3]</sup> Its flavor profile is described as phenolic, sweet, with notes of hawthorn, tobacco, honey, and

herbal nuances.[1] The taste is characterized as naphthyl, cinnamon, cherry pit, coumarinic, phenolic, tobacco, and honey.[1]

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **2'-Hydroxyacetophenone** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	136.15 g/mol	[2]
Appearance	Clear yellow to brown liquid	[4]
Odor	Sweet, heavy floral, herbaceous, reminiscent of mown hay or hawthorn	[4]
Melting Point	4-6 °C	
Boiling Point	213 °C at 760 mmHg	
Solubility	Slightly soluble in water; soluble in fat	[1]
logP	1.92	
FEMA Number	3548	[2]

## Natural Occurrence

**2'-Hydroxyacetophenone** is a naturally occurring volatile compound found in a variety of plant-based foods and beverages. Its presence contributes to the complex flavor and aroma profiles of these products. Notable natural sources are listed in Table 2.

Food/Beverage	Reference
Green Tea	<a href="#">[5]</a>
Arabica Coffee	<a href="#">[5]</a>
Chinese Cinnamon	<a href="#">[5]</a>
Cocoa Beans	<a href="#">[5]</a>
Tomato	<a href="#">[6]</a>
Cassia	<a href="#">[6]</a>
Fried Beef	<a href="#">[6]</a>
Rum	<a href="#">[6]</a>
Whiskey	<a href="#">[6]</a>

## Application as a Flavoring Agent

**2'-Hydroxyacetophenone** is utilized in the food industry to impart or modify flavors in a range of products. Its phenolic and sweet character makes it suitable for various applications.

## Sensory Profile

The sensory characteristics of **2'-Hydroxyacetophenone** are concentration-dependent. At a concentration of 5.0 ppm, its taste is described as having notes of naphthyl, cinnamon, cherry pit, coumarin, phenolic, tobacco, and honey.[\[1\]](#) Its aroma detection threshold is reported to be 5.5 ppm.

## Recommended Usage Levels

The following table summarizes the typical usage levels of **2'-Hydroxyacetophenone** in various food categories.

Food Category	Average Maximum PPM	Reference
Baked Goods	0.20	<a href="#">[1]</a>
Poultry	0.10	<a href="#">[1]</a>
Seasonings / Flavors	0.10	<a href="#">[1]</a>
Snack Foods	0.20	<a href="#">[1]</a>
Soups	0.10	<a href="#">[1]</a>

## Stability

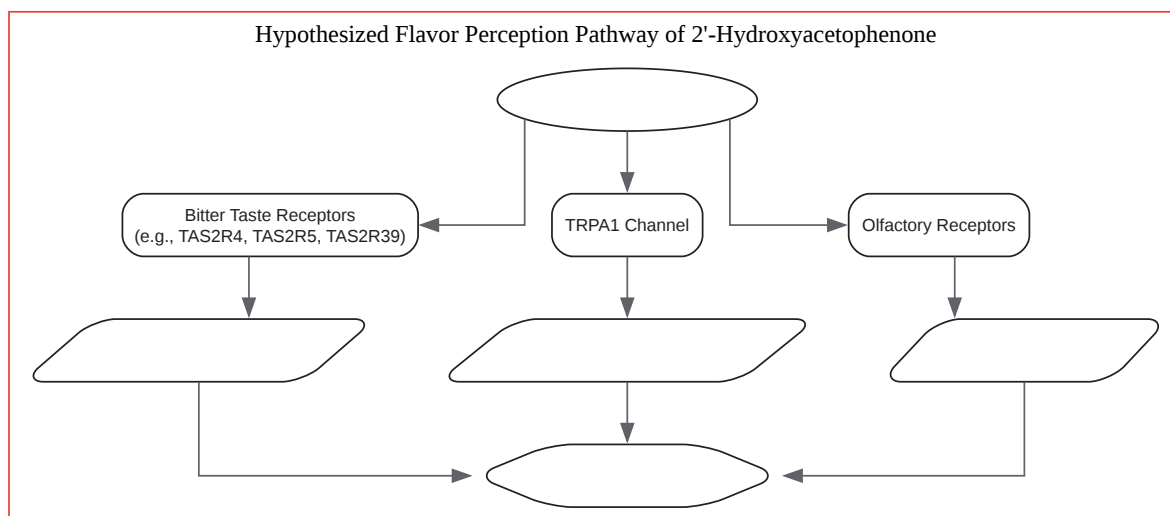
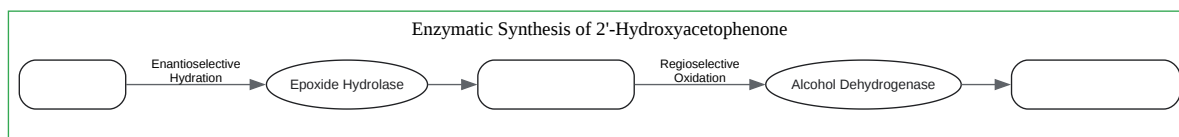
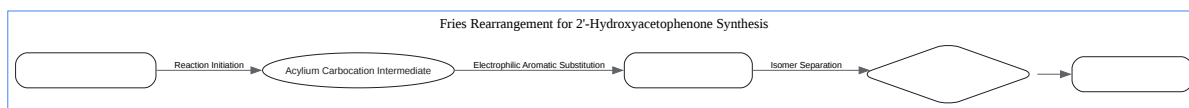
The stability of a flavoring agent is crucial for its application in food processing. **2'-Hydroxyacetophenone** exhibits good stability under a range of conditions, which contributes to its utility in various food matrices. Further research into its stability under specific processing conditions such as high temperature and varying light exposure would be beneficial for optimizing its application.

## Synthesis of 2'-Hydroxyacetophenone

Food-grade **2'-Hydroxyacetophenone** can be synthesized through chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and sustainability considerations.

## Chemical Synthesis: Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters.<sup>[7]</sup> For the production of **2'-Hydroxyacetophenone**, phenyl acetate is rearranged using a Lewis acid catalyst, typically aluminum chloride.<sup>[7]</sup>



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)